molecular formula C20H12F4N2O2 B11028441 N,N'-bis(2,4-difluorophenyl)benzene-1,3-dicarboxamide

N,N'-bis(2,4-difluorophenyl)benzene-1,3-dicarboxamide

Cat. No.: B11028441
M. Wt: 388.3 g/mol
InChI Key: XNVYBTAXKUBWSS-UHFFFAOYSA-N
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Description

N1,N3-BIS(2,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with two amide groups and two 2,4-difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(2,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 2,4-difluoroaniline with isophthaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(2,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide groups, to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products with substituted phenyl rings.

    Reduction: Corresponding amines.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

N1,N3-BIS(2,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1,N3-BIS(2,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1,N3-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE
  • N1,N3-BIS(2-SULFANYLETHYL)BENZENE-1,3-DICARBOXAMIDE

Uniqueness

N1,N3-BIS(2,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H12F4N2O2

Molecular Weight

388.3 g/mol

IUPAC Name

1-N,3-N-bis(2,4-difluorophenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H12F4N2O2/c21-13-4-6-17(15(23)9-13)25-19(27)11-2-1-3-12(8-11)20(28)26-18-7-5-14(22)10-16(18)24/h1-10H,(H,25,27)(H,26,28)

InChI Key

XNVYBTAXKUBWSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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